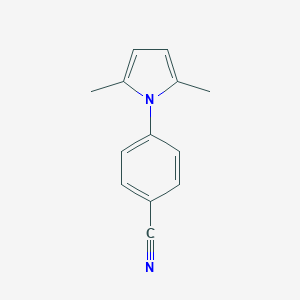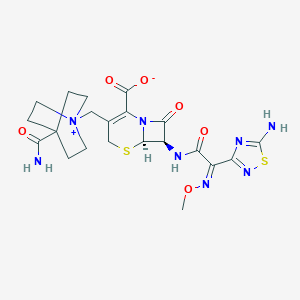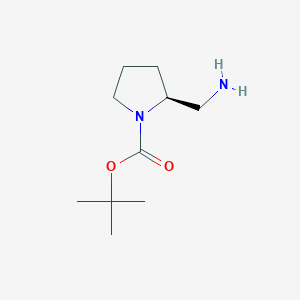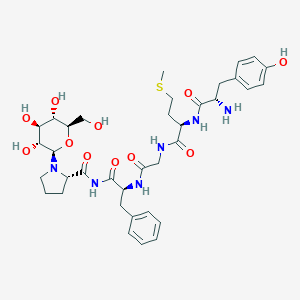![molecular formula C9H12FNO3 B037627 3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol CAS No. 115562-24-8](/img/structure/B37627.png)
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as 3F-MAPE, and it has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action for 3F-MAPE is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. Specifically, it has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and reward. This suggests that 3F-MAPE may have potential as a treatment for addiction and other mood disorders.
生化学的および生理学的効果
In addition to its effects on neurotransmitter systems, 3F-MAPE has also been found to have a variety of other biochemical and physiological effects. These include changes in heart rate and blood pressure, as well as alterations in glucose metabolism. These effects suggest that 3F-MAPE may have potential as a tool for studying the physiological effects of stress and other environmental factors on the body.
実験室実験の利点と制限
One of the main advantages of using 3F-MAPE in lab experiments is its specificity for dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders. However, there are also limitations to its use, including the fact that it may have off-target effects on other neurotransmitter systems, and that its effects may be dose-dependent.
将来の方向性
There are many potential future directions for research on 3F-MAPE. One area of interest is the development of new treatments for addiction and other neurological disorders based on the compound's effects on neurotransmitter systems. Another area of interest is the study of the physiological effects of stress and other environmental factors on the body, using 3F-MAPE as a tool. Finally, there is potential for further investigation into the mechanism of action of 3F-MAPE, in order to better understand its effects on the brain and body.
合成法
The synthesis method for 3F-MAPE involves a series of chemical reactions that result in the formation of the compound. This process begins with the reaction of 3-fluorocatechol with epichlorohydrin, which produces 3-fluoro-4-(2,3-epoxypropoxy)phenol. This intermediate product is then reacted with N-methylhydroxylamine to produce 3-fluoro-4-(2-hydroxy-3-methylamino-propoxy)phenol. Finally, this compound is reacted with sodium borohydride to produce 3F-MAPE.
科学的研究の応用
3F-MAPE has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on neurotransmitter systems, including the modulation of dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction, as well as for developing new treatments for addiction and other neurological disorders.
特性
CAS番号 |
115562-24-8 |
|---|---|
製品名 |
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
分子式 |
C9H12FNO3 |
分子量 |
201.19 g/mol |
IUPAC名 |
3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3 |
InChIキー |
HGZKLMFEVVYGMO-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
正規SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
同義語 |
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




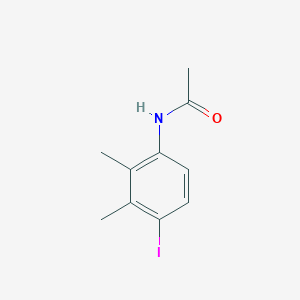
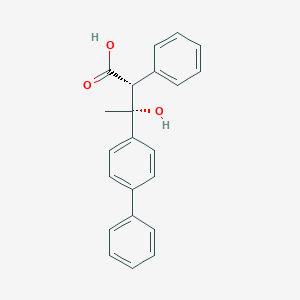
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)


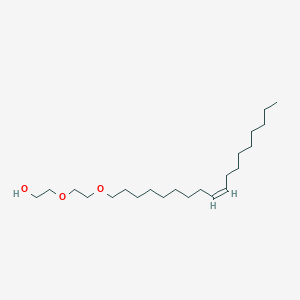

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
